10-Bromocarbamazepine
Overview
Description
10-Bromocarbamazepine, also known as 10-Bromo-5H-dibenz [b,f]azepine-5-carboxamide, is a compound with the molecular formula C15H11BrN2O and a molecular weight of 315.16 . It is used for research and development purposes .
Synthesis Analysis
The synthesis of carbamazepine, a compound closely related to 10-Bromocarbamazepine, involves over 10 routes and employs more than 25 reactants . A robust continuous process for the synthesis of carbamazepine has been developed, facilitated by kinetic modeling and monitored by in-line Raman spectroscopy .
Physical And Chemical Properties Analysis
10-Bromocarbamazepine has a predicted boiling point of 463.1±55.0 °C and a predicted density of 1.584±0.06 g/cm3 .
Scientific Research Applications
10-Bromocarbamazepine can be quantitatively determined as an impurity in Carbamazepine, using cathodic two-electron debromination methods. This is important for process control and quality assurance in drug production (Dünnbier, Jugelt, Hänig, & Vieth, 1986).
Research on Oxcarbazepine, a derivative of Carbamazepine, and its metabolites in human plasma and cerebrospinal fluid, is crucial for pharmacokinetic studies. While 10-Bromocarbamazepine is not directly mentioned, the study of its relatives provides insights into its potential behavior and effects (Kimiskidis et al., 2007).
The pharmacokinetics and pharmacological effects of Carbamazepine and Carbamazepine-10,11-Epoxide are studied extensively. Understanding these compounds aids in grasping the implications of related substances like 10-Bromocarbamazepine (Bertilsson & Tomson, 1986).
Studies on Oxcarbazepine's mechanisms of action and its effectiveness in epilepsy treatments provide indirect information about 10-Bromocarbamazepine, considering their chemical similarity (McLean et al., 1994).
Monitoring pharmaceutical residues like Carbamazepine in the environment can inform the potential environmental impact of related compounds like 10-Bromocarbamazepine (Martínez Bueno et al., 2016).
Therapeutic drug monitoring research, especially on Oxcarbazepine and its metabolites, can offer insights into how 10-Bromocarbamazepine might be managed clinically (Bring & Ensom, 2008).
The development of new industrial processes for intermediates related to Oxcarbazepine, such as 10-Methoxyiminostilbene, can provide context for the synthesis and handling of 10-Bromocarbamazepine (Singh et al., 2009).
Safety And Hazards
Safety measures for handling 10-Bromocarbamazepine include avoiding dust formation, avoiding breathing mist, gas or vapors, avoiding contact with skin and eyes, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition, and evacuating personnel to safe areas .
properties
IUPAC Name |
5-bromobenzo[b][1]benzazepine-11-carboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11BrN2O/c16-12-9-10-5-1-3-7-13(10)18(15(17)19)14-8-4-2-6-11(12)14/h1-9H,(H2,17,19) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FGWUKVYDIGVLTD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C3=CC=CC=C3N2C(=O)N)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11BrN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70208399 | |
Record name | 10-Bromocarbamazepine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70208399 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
315.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
10-Bromocarbamazepine | |
CAS RN |
59690-97-0 | |
Record name | 10-Bromocarbamazepine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0059690970 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 10-Bromocarbamazepine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70208399 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 10-BROMO-5H-DIBENZO(B,F)AZEPINE-5-CARBOXAMIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6424369828 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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